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Compound of Interest

Compound Name:
N-phenyl-2-(2-

phenylethyl)benzamide

CAS No.: 304674-02-0

Cat. No.: B3510313

Get Quote

Introduction & Scope
Target Compound: N-phenyl-2-(2-phenylethyl)benzamide CAS Registry Number: 304674-02-

0 Molecular Formula: C₂₁H₁₉NO Molecular Weight: 301.38 g/mol [1]

This application note details the step-by-step chemical synthesis of N-phenyl-2-(2-
phenylethyl)benzamide. This compound is structurally significant as a sterically hindered

benzamide derivative, often utilized as a reference standard in impurity profiling for

pharmaceutical development (e.g., related to Solifenacin and similar scaffolds) and in the

discovery of glucokinase activators.

The protocol is designed for research chemists and drug development professionals. It

employs a convergent synthetic strategy, ensuring high regioselectivity and purity. The route

avoids the ambiguity of direct alkylation by constructing the carbon skeleton first, followed by

amide bond formation.
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The most robust route to N-phenyl-2-(2-phenylethyl)benzamide involves the disconnection of

the amide bond. This reveals two key precursors: Aniline and 2-(2-phenylethyl)benzoic acid.

The acid precursor is synthesized via the catalytic hydrogenation of 3-benzylidenephthalide, a

reaction that simultaneously reduces the exocyclic double bond and undergoes hydrogenolysis

of the lactone ring (or reduction of the intermediate hydroxy-acid) to the desired saturated acid.
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Figure 1: Retrosynthetic strategy for N-phenyl-2-(2-phenylethyl)benzamide.

Experimental Protocols
Phase 1: Synthesis of 2-(2-phenylethyl)benzoic acid
Rationale: The ortho-substitution pattern is established early using the phthalide scaffold. Direct

alkylation of benzoic acid at the ortho position is difficult; therefore, the reduction of 3-

benzylidenephthalide is the preferred method for establishing the 2-phenylethyl moiety.
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Reagent MW ( g/mol )
Equiv.[2][3][4][5][6]
[7]

Role

(Z)-3-

Benzylidenephthalide
222.24 1.0 Starting Material

Palladium on Carbon

(10% Pd)
N/A 5-10 wt% Catalyst

Ethyl Acetate (or

Ethanol)
N/A Solvent Reaction Medium

Hydrogen Gas (H₂) 2.02 Excess Reductant

Procedure
Setup: In a high-pressure reaction vessel (Parr hydrogenator) or a thick-walled flask suitable

for balloon hydrogenation, dissolve 3-benzylidenephthalide (10.0 g, 45 mmol) in Ethyl

Acetate (150 mL).

Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under an inert atmosphere (Nitrogen or

Argon) to prevent ignition of methanol vapors (if methanol is used) or solvent.

Hydrogenation: Purge the vessel with Hydrogen gas three times. Pressurize to 30–40 psi (2–

3 bar). Stir vigorously at Room Temperature (20–25°C) for 12–24 hours.

Note: Monitor consumption of H₂. If using a balloon, refill as necessary.

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1) or HPLC.[8][9] The

starting material (UV active, conjugated) should disappear, yielding a spot for the acid.

Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

Wash the pad with Ethyl Acetate.

Isolation: Concentrate the filtrate under reduced pressure. The residue typically solidifies.

Purification: Recrystallize from Hexane/Ethyl Acetate or Benzene (historical method) to yield

2-(2-phenylethyl)benzoic acid as white crystals.
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Target Yield: >85%[9]

Melting Point: 127–130°C.

Phase 2: Amide Coupling to N-phenyl-2-(2-
phenylethyl)benzamide
Rationale: The carboxylic acid is converted to an acid chloride using Oxalyl Chloride. Thionyl

Chloride can be used, but Oxalyl Chloride/DMF allows for milder conditions, minimizing thermal

degradation. The acid chloride then reacts with aniline.

Materials & Reagents
Reagent MW ( g/mol )

Equiv.[2][3][4][5][6]
[7]

Role

2-(2-

phenylethyl)benzoic

acid

226.27 1.0 Intermediate

Oxalyl Chloride 126.93 1.2 Chlorinating Agent

DMF

(Dimethylformamide)
73.09 Cat. (2-3 drops) Catalyst

Aniline 93.13 1.1 Nucleophile

Triethylamine (TEA) 101.19 1.5
Base (Acid

Scavenger)

Dichloromethane

(DCM)
N/A Solvent Solvent

Procedure
Activation (Acid Chloride Formation):

In a dry round-bottom flask under Nitrogen, dissolve 2-(2-phenylethyl)benzoic acid (2.26 g,

10 mmol) in anhydrous DCM (20 mL).

Add catalytic DMF (2 drops).
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Cool to 0°C in an ice bath.

Dropwise add Oxalyl Chloride (1.0 mL, 12 mmol). Gas evolution (CO, CO₂, HCl) will occur.

Allow to warm to Room Temperature and stir for 2 hours until gas evolution ceases.

Optional: Evaporate the solvent and excess oxalyl chloride to obtain the crude acid

chloride as an oil, then re-dissolve in fresh DCM (20 mL). This removes HCl and excess

reagent.

Coupling:

In a separate flask, mix Aniline (1.02 g, 1.0 mL, 11 mmol) and Triethylamine (2.1 mL, 15

mmol) in DCM (10 mL). Cool to 0°C.

Slowly add the solution of the acid chloride (from step 1) to the aniline solution via syringe

or addition funnel over 15 minutes.

Allow the mixture to warm to Room Temperature and stir for 4–6 hours.

Workup:

Quench the reaction with Water (20 mL).

Separate the organic layer.

Acid Wash: Wash with 1M HCl (2 x 20 mL) to remove unreacted aniline and TEA.

Base Wash: Wash with Saturated NaHCO₃ (2 x 20 mL) to remove unreacted benzoic acid

derivative.

Brine Wash: Wash with saturated NaCl solution (20 mL).

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification:

The crude product is often a solid. Recrystallize from Ethanol or Ethyl Acetate/Hexane.
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Alternatively, purify via Flash Column Chromatography (SiO₂, Hexane:EtOAc gradient 9:1

to 4:1).

Characterization Data (Expected):

Appearance: White to off-white crystalline solid.

¹H NMR (CDCl₃, 400 MHz): δ 7.60–7.10 (m, ~14H, Aromatic protons), 7.00 (br s, 1H, NH),

3.05–2.90 (m, 4H, -CH₂CH₂-).

MS (ESI+):m/z 302.15 [M+H]⁺.

Process Workflow Diagram
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Start: 3-Benzylidenephthalide

Step 1: Hydrogenation
(H2, Pd/C, EtOAc, 40 psi)

Intermediate: 2-(2-phenylethyl)benzoic acid

Reduction
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Intermediate: Acid Chloride

- CO, CO2, HCl

Step 2b: Amide Coupling
(Aniline, TEA, DCM, 0°C -> RT)

+ Aniline

Step 3: Workup & Purification
(Acid/Base Wash, Recrystallization)

Final Product:
N-phenyl-2-(2-phenylethyl)benzamide
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Figure 2: Step-by-step synthesis workflow for N-phenyl-2-(2-phenylethyl)benzamide.
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Safety & Handling
Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water to release HCl.

Handle only in a fume hood.

Aniline: Toxic by inhalation, ingestion, and skin contact. Potential carcinogen. Use double

gloves (Nitrile).

Hydrogen Gas: Flammable and explosive. Ensure proper grounding of equipment and

absence of ignition sources.

Palladium on Carbon: Pyrophoric when dry. Keep wet with solvent; dispose of in a dedicated

waste container for heavy metals.

References
Preparation of o-phenethyl benzoic acid. US Patent 3518300A. (1970). Describes the

catalytic hydrogenation of benzal phthalide to 2-(2-phenylethyl)benzoic acid. Link

N-Phenyl-2-(2-phenylethyl)benzamide (Compound Summary). PubChem CID 1271047.[1]

National Center for Biotechnology Information. Link

Discovery of a novel phenylethyl benzamide glucokinase activator.Bioorganic & Medicinal

Chemistry Letters, 23(2), 537-542. (2013). Discusses the synthesis and biological activity of

phenylethyl benzamide derivatives. Link

Solifenacin Related Compound 21. CymitQuimica. Identifies the structural isomer N-(2-

phenylethyl)benzamide and related impurities, highlighting the importance of precise

structural identification in this class. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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